E(c(RGDfK))2 vs Monomeric c(RGDfK): 2.7- to 8.8-Fold Higher Integrin αvβ3 Binding Affinity Across Multiple Chelate Conjugates
When conjugated to DOTA and measured as Ga(III)-complexed species in a competitive displacement assay against 125I-echistatin on αvβ3-expressing cells, the dimer DOTA-E(c(RGDfK))2 exhibits an IC50 of 8.99 ± 1.20 nM, representing a 2.7-fold increase in affinity over the monomer DOTA-E-c(RGDfK) (IC50 = 23.9 ± 1.22 nM) [1]. An independent study using the HYNIC chelator on U87MG human glioma cells reported an even larger differential: HYNIC-E(c(RGDfK))2 IC50 = 9.07 nM versus the monomer HYNIC-c(RGDyK) IC50 = 80.0 nM — an 8.8-fold affinity advantage for the dimer [2]. The 111In-labeled DOTA conjugates in the SK-RC-52 xenograft model further corroborate this trend: DOTA-E(c(RGDfK))2 IC50 = 69.9 nM versus DOTA-E-c(RGDfK) IC50 = 120 nM (1.7-fold) [3]. These consistent across-study affinity gains demonstrate that bivalent engagement of the dimer translates into quantitatively superior target binding regardless of the chelator or radiolabel identity.
| Evidence Dimension | Integrin αvβ3 binding affinity (IC50, nM) — head-to-head comparison |
|---|---|
| Target Compound Data | 68Ga-DOTA-E(c(RGDfK))2: IC50 = 8.99 ± 1.20 nM; HYNIC-E(c(RGDfK))2: IC50 = 9.07 nM; DOTA-E(c(RGDfK))2 (111In): IC50 = 69.9 nM |
| Comparator Or Baseline | 68Ga-DOTA-E-c(RGDfK) monomer: IC50 = 23.9 ± 1.22 nM; HYNIC-c(RGDyK) monomer: IC50 = 80.0 nM; DOTA-E-c(RGDfK) monomer (111In): IC50 = 120 nM |
| Quantified Difference | 2.7-fold (68Ga), 8.8-fold (HYNIC), and 1.7-fold (111In) higher affinity for the dimer |
| Conditions | Competitive displacement of 125I-echistatin from αvβ3 integrin on U87MG human glioma cells (HYNIC); SK-RC-52 cells (68Ga/111In DOTA conjugates) |
Why This Matters
Higher target binding affinity directly translates into improved tumor-to-background contrast in molecular imaging and higher radiation dose deposition in targeted radionuclide therapy, making E(c(RGDfK))2 the minimal effective multimeric unit for applications demanding enhanced avidity beyond what the monomer can provide.
- [1] Dijkgraaf I, Yim CB, Franssen GM, Schuit RC, Luurtsema G, Liu S, Oyen WJG, Boerman OC. PET imaging of αvβ3 integrin expression in tumours with 68Ga-labelled mono-, di- and tetrameric RGD peptides. Eur J Nucl Med Mol Imaging. 2011;38:128-137. View Source
- [2] Liu Z, Jia B, Shi J, Yang Z, Zhao H, Wang F. Preparation of 99Tcm labeled cyclic RGDfK dimer and its in vitro and in vivo evaluation. Chin J Nucl Med. 2007;27(4):205-209. View Source
- [3] Dijkgraaf I, Kruijtzer JAW, Liu S, Soede AC, Oyen WJG, Corstens FHM, Liskamp RMJ, Boerman OC. Improved targeting of the αvβ3 integrin by multimerisation of RGD peptides. Eur J Nucl Med Mol Imaging. 2007;34:267-273. View Source
